1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)-
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Overview
Description
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile is a complex organic compound with the molecular formula C15H4Cl2F2N4. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and nitrile groups, making it a highly functionalized aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-1,3,5-triazine with 2,4-difluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or thiols in solvents such as 1,4-dioxane or dichloroethane.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and nitrile groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-1,3,5-triazine: A precursor in the synthesis of the compound.
2,4-difluoroaniline: Another precursor used in the synthesis.
Other halogenated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,4-difluorobenzonitrile share some structural similarities.
Uniqueness
The uniqueness of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile lies in its highly functionalized structure, which provides a versatile platform for various chemical transformations and applications. Its combination of chlorine, fluorine, and nitrile groups makes it distinct from other similar compounds .
Properties
CAS No. |
35727-88-9 |
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Molecular Formula |
C15H4Cl2F2N4 |
Molecular Weight |
349.1 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,4-difluoroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H4Cl2F2N4/c16-13-8(4-20)14(17)10(6-22)15(9(13)5-21)23-12-2-1-7(18)3-11(12)19/h1-3,23H |
InChI Key |
RYWZYZZJILHHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
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